N-Tert-butyl-2-chloroisonicotinamide

Overview

Description

N-Tert-butyl-2-chloroisonicotinamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isonicotinamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Organic Synthesis Applications N-Tert-butyl-2-chloroisonicotinamide, related to tert-Butyl-N-chlorocyanamide, exhibits versatility in organic synthesis. It is particularly effective in chlorination and oxidation reactions. The reagent stands out for its high active chlorine content, safety, solubility in all organic solvents, and recyclability. It facilitates various organic transformations, including the conversion of sulfides into sulfoxides, ketoximes into gem-chloronitroso compounds, and secondary alcohols into ketones, among others. Additionally, it is used for oxidative decontamination of chemical warfare agents (Kumar & Kaushik, 2007).

Pharmacological Activity A study on N-chloroisonicotinamide (NCIN) revealed its significant effect on locomotor activity and its depressive effect on the central nervous system. NCIN showed notable anti-convulsant action against MES-induced convulsion, suggesting its potential in pharmacological applications (Priya, Mary, Vaijeyanthi, & Mathiyalagan, 2014).

Insecticidal Activity Compounds related to this compound, such as N-tert-Butyl-N,N'-diacylhydrazines, have been used as nonsteroidal ecdysone agonists and environmental benign pest regulators. These compounds, including derivatives with 1,2,3-thiadiazole, have shown good insecticidal activities against various pests, highlighting their potential in novel pesticide development (Wang et al., 2011).

Antimalarial Drug Development N-Tert-butyl isoquine, closely related to this compound, has been explored as a 4-aminoquinoline antimalarial drug candidate. Its development considered chemical, toxicological, pharmacokinetic, and pharmacodynamic factors. It has shown excellent activity against Plasmodium falciparum and rodent malaria parasites, suggesting its promise in antimalarial therapy (O’Neill et al., 2009).

Ring-Chain Isomerism Studies this compound has been involved in studies on ring-chain isomerism. Research on N-monosubstituted 4-benzoylnicotinamides and 3-benzoylisonicotinamides, including the tert-butylamides, revealed insights into the cyclic and open amide forms, contributing to the understanding of molecular structures and transformations in organic chemistry (Valter, Batse, & Petrova, 1986).

- Pharmacokinetic Properties Studies**The tert-butyl group, closely related to this compound, is a common motif in medicinal chemistry. Its incorporation into compounds can affect properties such as lipophilicity and metabolic stability. Studies on alternative substituents, including tert-butyl, have provided valuable information for drug discovery, highlighting the importance of understanding the physicochemical and pharmacokinetic properties of these compounds (Westphal et al., 2015).

Chlorinating Agent in Synthesis N-Tert-butyl-N-chlorocyanamide, similar to this compound, acts as an efficient chlorinating agent for synthesizing dialkyl/diaryl chlorophosphates. It enables rapid transformation in various solvents under mild conditions, demonstrating its utility in chemical synthesis (Kumar & Kaushik, 2006).

Oxidative Decontamination N-Tert-butyl-N-chlorocyanamide, related to this compound, has been used for the efficient oxidative decontamination of sulfur mustard and its simulants. It reacts instantaneously to produce nontoxic sulfoxides, highlighting its potential application in environmental and safety-related areas (Kumar & Kaushik, 2006).

properties

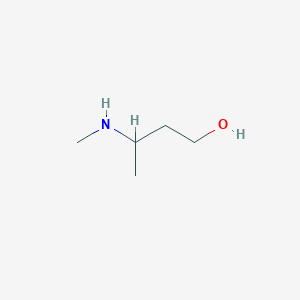

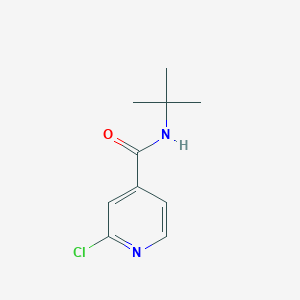

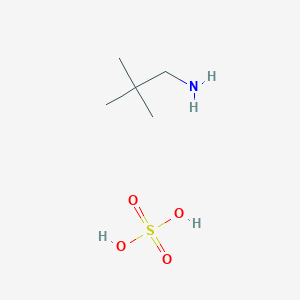

IUPAC Name |

N-tert-butyl-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRNKJBMKLQFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476035 | |

| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588694-28-4 | |

| Record name | N-tert-Butyl-2-chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)